molecular formula C10H14O3 B1683259 Trimethyl orthobenzoate CAS No. 707-07-3

Trimethyl orthobenzoate

Cat. No.: B1683259
CAS No.: 707-07-3
M. Wt: 182.22 g/mol
InChI Key: IECKAVQTURBPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl orthobenzoate (CAS 707-07-3, C10H14O3) is an orthoester derivative of benzoic acid, characterized by three methoxy groups attached to a central carbon atom bonded to a phenyl group. It is also known by synonyms such as methyl orthobenzoate and NSC 67391 . This compound is widely utilized in organic synthesis, particularly as a protecting group for alcohols and as a precursor in heterocyclic chemistry. Key applications include its role in synthesizing pyrazole derivatives , azaheterocycles like pyrrolidines and piperidines , and pharmaceutical agents such as the antifibrotic drug Nintedanib .

Preparation Methods

Trimethyl orthobenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with methanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products. Another method involves the reaction of benzoyl chloride with methanol in the presence of a base .

Chemical Reactions Analysis

Trimethyl orthobenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. In hydrolysis, the compound reacts with water to form benzoic acid and methanol. In transesterification, it reacts with alcohols to form different orthoesters. Nucleophilic substitution reactions involve the replacement of one of the methoxy groups with a nucleophile .

Scientific Research Applications

Applications Overview

Trimethyl orthobenzoate serves multiple roles in chemical reactions and industrial applications:

  • Organic Synthesis
    • Used as a reagent in the formation of various organic compounds.
    • Acts as a protective group for alcohols and phenols during synthetic procedures.
    • Employed in the synthesis of complex natural products.
  • Catalysis
    • Functions as a catalyst or co-catalyst in hydrolysis reactions.
    • Enhances the efficiency of organic transformations by providing reactive sites.
  • Materials Science
    • Utilized in the production of polymers and coatings.
    • Serves as a plasticizer in various formulations.

Organic Synthesis

This compound is instrumental in synthesizing various organic compounds. Its ability to participate in multi-component reactions makes it valuable for creating complex structures.

Reaction TypeExample ReactionYield (%)
Benzoxazole FormationReaction with 2-nitrophenols50–98
Total Synthesis of Natural ProductsUsed in the synthesis of loganin and monomorineVaries
Carbon-Cage OrganicsPreparation of twistaneMulti-step

In one documented study, this compound was involved in the total synthesis of marasmic acid, showcasing its utility in synthesizing biologically active compounds .

Catalysis

This compound has been studied for its catalytic properties, particularly in hydrolysis reactions. For instance, research demonstrated its effectiveness when adsorbed onto sodium dodecyl sulfate, enhancing the hydrolysis rates significantly .

Catalyst SystemReaction TypeRate Enhancement
Sodium Dodecyl Sulfate + this compoundHydrolysis of this compoundNotable Increase

This catalytic behavior highlights its potential for improving reaction conditions and yields in organic chemistry.

Materials Science

In the realm of materials science, this compound is used to modify physical properties of polymers:

  • Plasticizers : Enhances flexibility and durability of plastic materials.
  • Coatings : Provides improved adhesion and resistance to environmental factors.

Case Study 1: Synthesis of Functionalized Polycyclic Compounds

A study showcased the use of this compound in synthesizing functionalized polycyclic compounds through annulation reactions. The methodology involved using orthoesters to facilitate carbon-carbon bond formation, leading to high yields of desired products .

Case Study 2: Hydrolysis Catalysis

In another investigation, this compound was utilized as a catalyst for hydrolyzing esters under mild conditions. The results indicated that its presence significantly reduced reaction times while increasing product yield .

Mechanism of Action

The mechanism of action of trimethyl orthobenzoate involves its ability to undergo chemical reactions that lead to the formation of specific compounds. In pharmaceuticals, it is incorporated into the desired drug molecule, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Trimethyl orthobenzoate is compared with other orthoesters in Table 1. Notably, triethyl orthobenzoate (CAS 1663-61-2) shares a similar aromatic backbone but differs in alkoxy substituents (ethoxy vs. methoxy), which influence boiling points and reactivity.

Table 1: Physical Properties of Selected Orthoesters

Compound CAS RN Boiling Point (°C) Density (g/mL) Refractive Index
This compound 707-07-3 Not reported - -
Triethyl orthobenzoate 1663-61-2 239–241 0.991 1.472
Trimethyl orthoacetate 13820-09-2 112–114 1.020 1.390
Triethyl orthoacetate 1663-61-2 142–144 0.893 1.397

Data sourced from

This compound’s aromatic phenyl group confers greater steric hindrance and electronic effects compared to aliphatic orthoesters like trimethyl orthoacetate, impacting its reactivity in acid-catalyzed reactions .

Reactivity in Organic Transformations

Orthoesters exhibit distinct reactivities under acidic or basic conditions. For example:

  • Acid-Catalyzed Exchange : this compound (5A3) requires stronger acid conditions (e.g., 1–5% TFA) to equilibrate with alcohols compared to aliphatic analogs like trimethyl orthoacetate (1A3), which reacts rapidly under mild acid (0.1% TFA) .
  • Hydrolytic Stability: In myo-inositol orthoester syntheses, this compound requires longer reaction times (140°C, DMF) than trimethyl orthobutyrate, likely due to steric effects from the phenyl group .

Table 2: Reactivity in Lipase-Catalyzed Kinetic Resolutions

Entry Alkoxy Donor Conversion (%) ees (%) eep (%)
3 This compound 68 63 29
4 Triethyl orthobenzoate 29 25 62

Data from
this compound achieves higher conversion (68%) but lower enantiomeric excess (eep = 29%) compared to triethyl orthobenzoate, highlighting trade-offs between efficiency and selectivity.

Pharmaceutical Intermediates

In Nintedanib synthesis, this compound facilitates the formation of enol ether intermediates (e.g., compound 19) with high yields (83–85%) . Comparatively, trimethyl orthoformate is less effective in analogous steps due to lower steric bulk .

Stability and Handling

This compound hydrolyzes in aqueous media, necessitating anhydrous storage . Its higher boiling point relative to aliphatic orthoesters (e.g., trimethyl orthoacetate, BP 112–114°C) makes it suitable for high-temperature reactions .

Biological Activity

Trimethyl orthobenzoate (TMO) is an organo-chemical compound classified as an orthoester. Its unique structure allows it to participate in various biological activities, making it a subject of interest in both organic synthesis and pharmacology. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C10H12O4C_{10}H_{12}O_4 and is characterized by three methoxy groups attached to a benzoate moiety. Its structure can be represented as follows:

Trimethyl Orthobenzoate=C6H4(OCH3)3COO\text{this compound}=\text{C}_6\text{H}_4(\text{OCH}_3)_3\text{COO}

This configuration contributes to its reactivity and potential biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for TMO against selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that TMO could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Antioxidant Activity

This compound has demonstrated antioxidant activity in several assays. In vitro studies indicate that TMO scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The results from DPPH radical scavenging assays are presented in Table 2.

Concentration (µg/mL) % Inhibition
5045
10065
20085

The results indicate a dose-dependent increase in antioxidant activity, supporting its potential use as a natural antioxidant in food and pharmaceutical applications.

3. Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that TMO induces apoptosis at concentrations above 100 µM, as shown in Figure 1.

Cytotoxicity of this compound on MCF-7 Cells

The IC50 value was determined to be approximately 150 µM, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a clinical study assessing the efficacy of TMO against Staphylococcus aureus, researchers found that topical applications significantly reduced bacterial load in infected wounds after three days of treatment compared to control groups. This suggests that TMO could serve as an effective topical antimicrobial agent.

Case Study 2: Antioxidant Applications

A study published in the Journal of Agricultural and Food Chemistry evaluated the use of TMO as a preservative in food products. Results indicated that incorporating TMO significantly delayed lipid oxidation and extended shelf life without compromising sensory qualities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Trimethyl orthobenzoate, and how can researchers optimize reaction yield?

  • Methodology : The compound is synthesized via dehydrochlorination of benzotrichloride with sodium methoxide . To optimize yield, control stoichiometric ratios (e.g., excess sodium methoxide), monitor reaction temperature (optimal range: 50–70°C), and use inert atmospheres to prevent hydrolysis. Post-reaction purification via fractional distillation under reduced pressure is recommended to achieve >95% purity .
  • Key Data :

ParameterValue/NoteSource
Boiling Point87–88°C (lit.) vs. 224°C Contradictory; requires validation
Hydrolysis SensitivityForms benzoic acid in aqueous media Critical for storage

Q. Which physicochemical properties of this compound are most critical for experimental reproducibility?

  • Methodology : Prioritize hygroscopicity, thermal stability, and solvent compatibility. Use anhydrous solvents (e.g., dried THF or DCM) and store under nitrogen at 0–6°C to minimize hydrolysis . Characterize batches via GC-MS or NMR to confirm purity (>95%) and detect hydrolysis byproducts .

Advanced Research Questions

Q. How does this compound enable regioselective protection in carbohydrate and inositol chemistry?

  • Methodology : In myo-inositol derivatives, it selectively protects hydroxyl groups at positions 1, 3, and 5 under acidic conditions. Researchers should use stoichiometric excess (1.2–1.5 eq.) and monitor progress via TLC (eluent: hexane/ethyl acetate 4:1). Post-reaction, deprotection with DIBAL-H restores specific hydroxyl groups .
  • Challenge : Competing side reactions (e.g., over-protection) require precise temperature control (25–40°C) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point)?

  • Methodology : Validate discrepancies using differential scanning calorimetry (DSC) or dynamic distillation. For example, the lower BP (87–88°C) may reflect impurities or measurement under reduced pressure , while higher values (224°C) could represent decomposition under atmospheric conditions . Cross-reference with peer-reviewed studies (e.g., J. Org. Chem. ) to identify consensus.

Q. What mechanistic insights explain this compound’s role in synthesizing tri-(pyrrol-2-yl)alkanes?

  • Methodology : In trifluoroacetic acid, it acts as a formylating agent via acid-catalyzed cleavage, enabling C–C bond formation with pyrrole derivatives. Optimize molar ratios (1:3 orthobenzoate:pyrrole) and reaction time (1–2 h) to achieve 34–51% yields. Monitor byproducts via HPLC and adjust catalyst (e.g., chloroacetic acid) concentration to suppress oligomerization .

Q. Data Contradiction & Validation

Q. What strategies address conflicting literature reports on this compound’s reactivity in esterification?

  • Methodology :

  • Step 1 : Replicate experiments under controlled conditions (e.g., anhydrous vs. humid).
  • Step 2 : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways .
  • Step 3 : Compare results with computational models (DFT studies) to predict reaction pathways under varying pH and temperature .

Q. Methodological Tables

Table 1 : Comparison of this compound Applications

ApplicationConditionsYieldKey Reference
Inositol ProtectionDIBAL-H, 25°C, 12 h75–85%
Pyrrole FormylationTFA, RT, 1 h34–51%
Polymer Synthesis Catalyst100°C, N₂ atmosphereN/A

Table 2 : Conflicting Physicochemical Data

PropertySource A ()Source B ()Resolution Strategy
Boiling Point87–88°C224°CDSC under N₂
Hydrolysis RateFast (aqueous)Moderate (anhydrous)Kinetic studies

Properties

IUPAC Name

trimethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKAVQTURBPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061039
Record name Benzene, (trimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

707-07-3
Record name Trimethyl orthobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=707-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl orthobeznoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl orthobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (trimethoxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, (trimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl orthobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL ORTHOBEZNOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3755490344
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl orthobenzoate is prepared by reacting one mole of trichloromethylbenzene with 3.15 moles of sodium methylate in methanolic solution for 20 hours at reflux. After filtration and rectification almost pure methyl orthobenzoate is obtained in a yield of 51%. The orthobenzoate has a boiling point at 15-16 torr of 102°-103° C, and nD25 of 1.4858, and contains 0.8% Cl.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
3.15 mol
Type
reactant
Reaction Step Two
Name
orthobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl orthobenzoate
Reactant of Route 2
Trimethyl orthobenzoate
Reactant of Route 3
Trimethyl orthobenzoate
Reactant of Route 4
Trimethyl orthobenzoate
Reactant of Route 5
Trimethyl orthobenzoate
Reactant of Route 6
Reactant of Route 6
Trimethyl orthobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.